5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
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Overview
Description
5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene is a synthetic organic compound with the molecular formula C13H9BrCl2O2 and a molecular weight of 348.02 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-1,3-dichloro-2-nitrobenzene with 4-methoxyphenol in the presence of a base such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dichloro-2-methylbenzene
- 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene
- 5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene
Uniqueness
5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional groups.
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O2/c1-17-9-2-4-10(5-3-9)18-13-11(15)6-8(14)7-12(13)16/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHTYPVKRDRRBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743273 |
Source
|
Record name | 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55814-63-6 |
Source
|
Record name | 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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